(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including condensation reactions, cyclization, and esterification. Researchers have explored various synthetic routes, optimizing yields and purity. Key starting materials include pyrazole-5-carboxylic acid, benzo[d]thiazole, and methylsulfonyl chloride. Detailed synthetic protocols are available in the literature .
Molecular Structure Analysis
The molecular formula of (E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate indicates its composition of carbon, hydrogen, nitrogen, sulfur, and oxygen atoms. The compound’s three-dimensional arrangement influences its reactivity and biological activity. Researchers have elucidated its stereochemistry using spectroscopic techniques such as NMR, IR, and X-ray crystallography .
Chemical Reactions Analysis
The compound participates in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Notably, its carbonyl group can undergo transformations, leading to the formation of derivatives with altered properties. Investigating its reactivity with different reagents provides valuable insights into its potential applications .
Physical and Chemical Properties Analysis
Mechanism of Action
Research on the biological activity of (E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate has revealed its interaction with specific cellular targets. It may exhibit anti-inflammatory, antimicrobial, or antitumor effects. Understanding its mode of action involves studying its binding affinity, enzymatic inhibition, and cellular signaling pathways .
Safety and Hazards
While the compound’s safety profile depends on its intended use, researchers must assess its toxicity, mutagenicity, and environmental impact. Handling precautions, storage conditions, and disposal methods are crucial. Safety data sheets provide essential information for laboratory personnel and industrial applications .
Properties
IUPAC Name |
methyl 2-[2-(2-methylpyrazole-3-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S2/c1-19-12(6-7-17-19)15(22)18-16-20(9-14(21)25-2)11-5-4-10(27(3,23)24)8-13(11)26-16/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDMNSSOXBHXLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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